1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate 1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 647857-63-4
VCID: VC2722978
InChI: InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(18)16-6-7(12(13,14)15)5-8(16)9(17)19-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(F)(F)F
Molecular Formula: C12H18F3NO4
Molecular Weight: 297.27 g/mol

1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate

CAS No.: 647857-63-4

Cat. No.: VC2722978

Molecular Formula: C12H18F3NO4

Molecular Weight: 297.27 g/mol

* For research use only. Not for human or veterinary use.

1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate - 647857-63-4

Specification

CAS No. 647857-63-4
Molecular Formula C12H18F3NO4
Molecular Weight 297.27 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(18)16-6-7(12(13,14)15)5-8(16)9(17)19-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1
Standard InChI Key BIBYRUVESDZUDY-HTQZYQBOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)C(F)(F)F
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(F)(F)F

Introduction

Structure and Chemical Identity

1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate belongs to the pyrrolidine class of heterocyclic compounds, containing a five-membered ring with a nitrogen atom. This particular derivative features a trifluoromethyl group at the 4-position with defined stereochemistry, making it an important chiral building block for medicinal chemistry applications.

Identification and Nomenclature

The compound's identity is clearly established through multiple chemical identifiers, as shown in Table 1.

Table 1: Chemical Identifiers

ParameterValue
CAS Number647857-63-4
Molecular FormulaC₁₂H₁₈F₃NO₄
Molecular Weight297.27 g/mol
IUPAC Name1-O-tert-butyl 2-O-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate
Standard InChIInChI=1S/C12H18F3NO4/c1-11(2,3)20-10(18)16-6-7(12(13,14)15)5-8(16)9(17)19-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1
Standard InChIKeyBIBYRUVESDZUDY-HTQZYQBOSA-N
Isomeric SMILESCC(C)(C)OC(=O)N1CC@@HC(F)(F)F

The compound features two defined stereocenters at positions 2 and 4 of the pyrrolidine ring, both with R configuration. This stereochemical information is crucial for its biological activity and chemical reactivity.

Structural Features

The key structural elements of 1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate include:

  • A pyrrolidine core (five-membered nitrogen-containing heterocycle)

  • A trifluoromethyl (-CF₃) group at the 4-position with R stereochemistry

  • A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen

  • A methyl ester functionality at the 2-position with R stereochemistry

  • Two defined stereocenters with 2R,4R configuration

The presence of the trifluoromethyl group significantly alters the compound's properties compared to non-fluorinated analogs, enhancing both lipophilicity and metabolic stability.

Physical and Chemical Properties

The physical and chemical properties of 1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate largely determine its behavior in chemical reactions and its utility in pharmaceutical applications.

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be established:

Table 2: Physical Properties

PropertyValueNote
Physical StateYellow oily substance/viscous oilSimilar to related compounds
Molecular Weight297.27 g/molCalculated
LipophilicityEnhancedDue to trifluoromethyl group
SolubilitySoluble in organic solvents (dichloromethane, chloroform)Based on synthetic procedures
Storage ConditionsRecommended at 2-8°CSimilar to related compounds

The trifluoromethyl group significantly impacts the compound's physical properties, particularly increasing its lipophilicity and affecting its solubility profile in various solvents. These properties make it valuable for drug development where membrane permeability is often a critical parameter.

Chemical Reactivity

The chemical reactivity of this compound is primarily determined by its functional groups:

  • The methyl ester group provides a site for hydrolysis or transesterification reactions

  • The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen can be selectively removed under acidic conditions

  • The trifluoromethyl group enhances stability against metabolic degradation

  • The stereochemistry at positions 2 and 4 influences its reactivity with chiral reagents or catalysts

The presence of two electrophilic carbonyl groups (from the methyl ester and the Boc group) makes this compound susceptible to nucleophilic attack under appropriate conditions.

Applications in Pharmaceutical Research

1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate has significant potential in pharmaceutical research and development due to its unique structural features.

As a Synthetic Intermediate

The compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules. Its utility stems from several key features:

  • The trifluoromethyl group enhances the compound's lipophilicity and stability, making it useful for drug design

  • The defined stereochemistry allows for the development of stereochemically pure pharmaceuticals

  • The Boc protecting group can be selectively removed to allow further functionalization

  • The methyl ester provides a handle for additional transformations

Pyrrolidine derivatives with similar structures have been employed in the synthesis of carbapenem antibiotics with excellent antimicrobial activity .

Bioisosteric Replacement

The trifluoromethyl group is often used as a bioisosteric replacement in medicinal chemistry for several reasons:

  • Enhanced metabolic stability compared to methyl or other alkyl groups

  • Increased lipophilicity improving membrane permeability

  • Modified pKa of adjacent functional groups

  • Altered binding properties in protein-ligand interactions

These properties make trifluoromethylated pyrrolidines valuable scaffolds in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents.

Comparison with Related Compounds

A structural comparison with related compounds provides insight into the unique properties of 1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate.

Table 3: Comparison with Related Compounds

CompoundCAS NumberMolecular WeightKey Structural Difference
1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate647857-63-4297.27 g/molReference compound
1-(tert-Butyl) 2-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate2306246-83-1261.29 g/molContains -CH₂F instead of -CF₃ at position 4
1-tert-butyl 2-methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate1523541-90-3297.27 g/molDifferent stereochemistry (2S,4S vs 2R,4R)
(2S,4R)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate203866-18-6247.26 g/molContains -F instead of -CF₃ at position 4
(2R,4R)-1-tert-Butyl-2-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate114676-69-6245.27 g/molContains -OH instead of -CF₃ at position 4

This comparison highlights the structural diversity within the pyrrolidine-1,2-dicarboxylate family and how subtle changes in functional groups or stereochemistry can significantly affect their properties and applications.

Chemical Informatics and Computational Analysis

Computational studies and chemoinformatic analyses provide valuable insights into the properties and behavior of 1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate.

Predicted Properties

Based on the molecular structure, the following properties can be predicted:

  • Enhanced lipophilicity due to the trifluoromethyl group

  • Increased metabolic stability compared to non-fluorinated analogs

  • Specific conformational preferences influenced by the stereochemistry

  • Altered hydrogen-bonding properties compared to hydroxyl or amino analogs

These properties make the compound valuable in medicinal chemistry, particularly for developing drugs targeting the central nervous system where lipophilicity is crucial for blood-brain barrier penetration.

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) is crucial for the rational design of bioactive molecules. For pyrrolidine derivatives, the following relationships have been established:

  • The stereochemistry at positions 2 and 4

  • The nature of the substituent at position 4

  • The identity of the protecting group on the nitrogen

  • The ester functionality at position 2

Patent applications suggest that specific stereochemistry in pyrrolidine derivatives is critical for antimicrobial activity, with the (2S,4S) configuration providing excellent results in some cases .

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